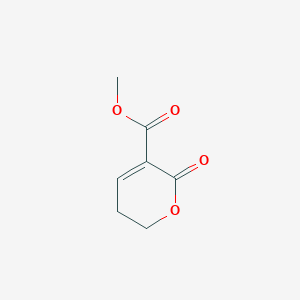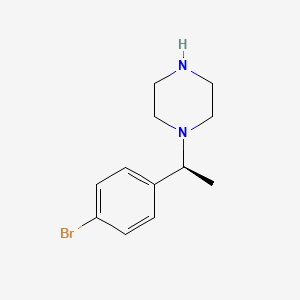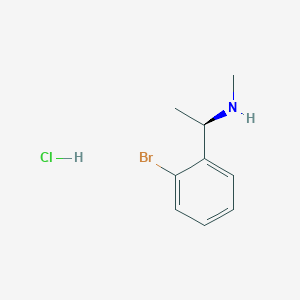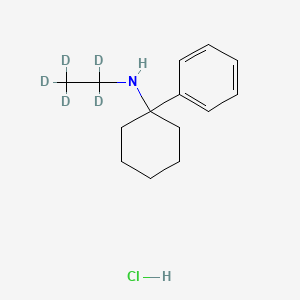
8,9-Piperazine Pixantrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-Piperazine Pixantrone is a synthetic compound belonging to the class of aza-anthracenediones. It is primarily known for its application in the treatment of relapsed or refractory aggressive non-Hodgkin’s lymphoma. This compound has garnered attention due to its unique chemical structure and pharmacological properties, which distinguish it from other anthracenediones and anthracyclines .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Piperazine Pixantrone involves multiple steps, starting with the formation of the core aza-anthracenedione structure. The process typically includes:
Cyclization Reactions: Formation of the core structure through cyclization reactions involving aromatic amines and quinones.
Piperazine Introduction: Incorporation of the piperazine moiety through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions: 8,9-Piperazine Pixantrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol, and water are commonly used solvents.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo substitution reactions to form more complex structures .
科学的研究の応用
8,9-Piperazine Pixantrone has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for studying aza-anthracenedione derivatives.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Primarily used in the treatment of relapsed or refractory aggressive non-Hodgkin’s lymphoma. .
作用機序
8,9-Piperazine Pixantrone exerts its effects through multiple mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It acts as a topoisomerase II poison, preventing the enzyme from relieving torsional strain in DNA during replication.
Alkylation: The compound forms stable DNA adducts and cross-strand breaks, leading to cell death
Molecular Targets and Pathways:
Topoisomerase II: Inhibition of this enzyme is a primary mechanism.
DNA: Direct interaction with DNA leads to the formation of adducts and breaks.
Cell Cycle: Induces cell cycle arrest and apoptosis in cancer cells
類似化合物との比較
Mitoxantrone: Another aza-anthracenedione with similar DNA intercalation and topoisomerase II inhibition properties but higher cardiotoxicity.
Doxorubicin: An anthracycline with a similar mechanism but more severe side effects, including cardiotoxicity.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity but similar efficacy
Uniqueness: 8,9-Piperazine Pixantrone is unique due to its reduced cardiotoxicity compared to other anthracenediones and anthracyclines. This makes it a safer option for patients requiring long-term treatment .
特性
分子式 |
C17H17N5O2 |
|---|---|
分子量 |
323.35 g/mol |
IUPAC名 |
6-(2-aminoethylamino)-2,3-dihydroisoquinolino[7,6-f]quinoxaline-7,12-diol |
InChI |
InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)16(23)9-1-3-19-8-10(9)17(14)24/h1,3,7-8,20,23-24H,2,4-6,18H2 |
InChIキー |
RKVGMWDRZZUVAS-UHFFFAOYSA-N |
正規SMILES |
C1CN=C2C(=N1)C=C(C3=C(C4=C(C=NC=C4)C(=C32)O)O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


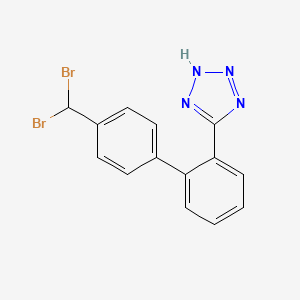
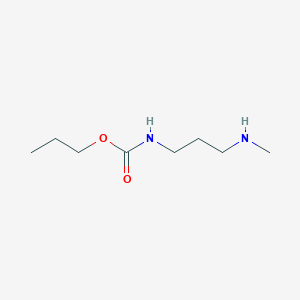
amine](/img/structure/B13444028.png)
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
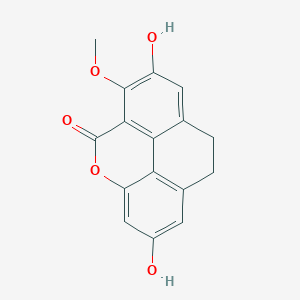
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)
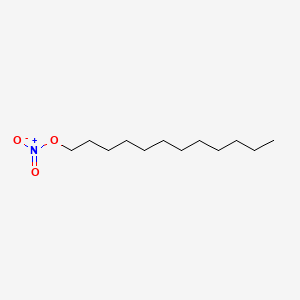


![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)
